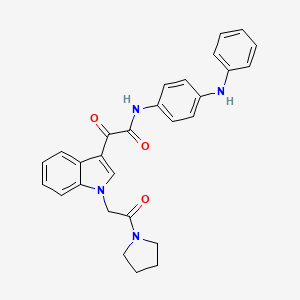

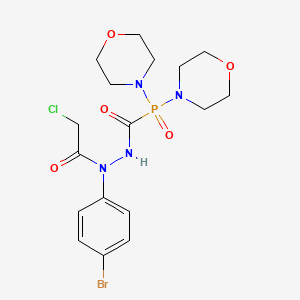

2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)-N-(4-(phenylamino)phenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)-N-(4-(phenylamino)phenyl)acetamide is a useful research compound. Its molecular formula is C28H26N4O3 and its molecular weight is 466.541. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiallergic and Antiepileptic Applications

- Antiallergic Agents : Research on N-(pyridin-4-yl)-(indol-3-yl)acetamides and propanamides has shown significant antiallergic properties, indicating the potential for developing novel antiallergic compounds with variations in indole substituents and alkanoic chain lengths (Cecilia Menciu et al., 1999).

- Antiepileptic Activity : Levetiracetam, a known antiepileptic drug, shares structural similarities with pyrrolidin-1-yl acetamides, highlighting the significance of the pyrrolidin-1-yl group in medicinal chemistry. This connection underscores the potential for compounds with similar structures to exhibit antiepileptic or neuroprotective effects (B. Kenda et al., 2004).

Synthetic Methodologies and Chemical Analysis

- Synthetic Approaches : Studies on the synthesis of diastereomerically pure pyrrolidin-2-ones and related compounds provide insights into methodologies for generating structurally complex molecules, which could be relevant for synthesizing the target compound with high stereochemical control (R. Galeazzi et al., 1996).

- Chemical Analysis : Techniques for the simultaneous determination of piracetam and its impurities using RP-HPLC with UV detection illustrate the importance of analytical methods in the quality control and study of pharmaceutical compounds, potentially applicable to the analysis of the target compound (M. Arayne et al., 2010).

Molecular Docking and Structure-Activity Relationships

- Anticancer Drug Development : Synthesis and molecular docking analysis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide as an anticancer drug demonstrate the application of computational and synthetic chemistry in drug design, suggesting a framework that could be applied to the study of the target compound (Gopal Sharma et al., 2018).

Mechanism of Action

- FGFRs are transmembrane receptor tyrosine kinases involved in various cellular processes, including cell proliferation, migration, and angiogenesis .

- The compound inhibits FGFR activation by interfering with ligand binding or blocking downstream signaling pathways .

- Abnormal FGFR activation due to mutations or amplifications is associated with various cancers, including breast, lung, prostate, bladder, and liver cancer .

- In vitro studies have shown that it inhibits breast cancer cell proliferation and induces apoptosis .

Target of Action

Mode of Action

Biochemical Pathways

Result of Action

Action Environment

Biochemical Analysis

Biochemical Properties

2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)-N-(4-(phenylamino)phenyl)acetamide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of fibroblast growth factor receptors (FGFRs), particularly FGFR1, FGFR2, and FGFR3 . The inhibition of these receptors can disrupt downstream signaling pathways, such as the RAS-MEK-ERK and PI3K-Akt pathways, which are crucial for cell proliferation, differentiation, and survival. The nature of these interactions involves binding to the ATP-binding site of the FGFRs, thereby preventing their activation and subsequent signal transduction.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to inhibit the proliferation of cancer cells, induce apoptosis, and reduce cell migration and invasion . By targeting FGFRs, it interferes with cell signaling pathways that are essential for tumor growth and metastasis. Additionally, this compound can modulate gene expression and alter cellular metabolism, leading to changes in the expression of genes involved in cell cycle regulation, apoptosis, and metabolic pathways.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with FGFRs. By occupying the ATP-binding site, it inhibits the kinase activity of these receptors, preventing their autophosphorylation and subsequent activation of downstream signaling cascades . This inhibition leads to a decrease in the phosphorylation of key signaling proteins, such as ERK and Akt, which are involved in cell proliferation and survival. Furthermore, this compound can influence gene expression by modulating transcription factors and other regulatory proteins, resulting in altered cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to assess its stability, degradation, and long-term impact on cellular function. This compound has demonstrated stability under various experimental conditions, maintaining its inhibitory activity against FGFRs over extended periods . Prolonged exposure to this compound can lead to adaptive cellular responses, such as the upregulation of compensatory signaling pathways or the development of resistance mechanisms. These temporal effects highlight the importance of optimizing treatment regimens and monitoring cellular responses during long-term studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits FGFR activity and suppresses tumor growth without causing significant toxicity . At higher doses, it can induce adverse effects, such as hepatotoxicity and gastrointestinal disturbances. These findings underscore the importance of determining the optimal dosage that maximizes therapeutic efficacy while minimizing potential side effects. Additionally, threshold effects have been observed, where a minimum concentration of the compound is required to achieve significant biological activity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its biotransformation and elimination. This compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, which facilitate its excretion from the body . The involvement of cytochrome P450 enzymes in its metabolism can influence the rate of clearance and the formation of active or inactive metabolites. Additionally, this compound can affect metabolic flux and alter the levels of specific metabolites, impacting cellular energy production and biosynthetic processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its physicochemical properties . Once inside the cells, it can interact with intracellular proteins and organelles, influencing its localization and accumulation. The distribution of this compound within tissues can be influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the cytoplasm, nucleus, or mitochondria, depending on its interactions with specific proteins or lipids. The subcellular distribution of this compound can influence its ability to modulate signaling pathways, gene expression, and metabolic processes, thereby affecting its overall biological activity.

Properties

IUPAC Name |

N-(4-anilinophenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H26N4O3/c33-26(31-16-6-7-17-31)19-32-18-24(23-10-4-5-11-25(23)32)27(34)28(35)30-22-14-12-21(13-15-22)29-20-8-2-1-3-9-20/h1-5,8-15,18,29H,6-7,16-17,19H2,(H,30,35) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDWHVYHONSVOML-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)NC4=CC=C(C=C4)NC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H26N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(4-(isopropylthio)phenyl)acetamide](/img/structure/B2720784.png)

![N-ethyl-2-{4-[(3-fluorophenyl)methyl]piperazin-1-yl}pyrimidin-4-amine](/img/structure/B2720789.png)

![1-(3,4-Dichlorophenyl)-3-[2-methoxy-4-(methylsulfanyl)butyl]urea](/img/structure/B2720792.png)

![2-Methyl-N-{[8-(3-methyl-1,2,4-oxadiazol-5-YL)-[1,2,4]triazolo[4,3-A]pyridin-3-YL]methyl}benzamide](/img/structure/B2720793.png)

![N-(2,4-DIMETHOXYPHENYL)-N'-{2-HYDROXY-2-[4-(METHYLSULFANYL)PHENYL]ETHYL}ETHANEDIAMIDE](/img/structure/B2720794.png)

![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2720798.png)

![3-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine](/img/structure/B2720801.png)

![(2E)-2-[(5-bromo-2-thienyl)sulfonyl]-3-(dimethylamino)acrylonitrile](/img/structure/B2720804.png)

![2-(3-Chlorophenyl)-5-methyl-7-(2,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2720805.png)